4-(4-Amino-phenyl)-morpholine-3-carboxylic acid

Synthetic Efficiency Rivaroxaban Intermediate Catalytic Hydrogenation

4-(4-Amino-phenyl)-morpholine-3-carboxylic acid (CAS 2387534-73-6, MF C₁₁H₁₄N₂O₃, MW 222.24 g/mol) is a heterocyclic building block featuring a morpholine ring with a carboxylic acid at the 3-position and a para-aminophenyl substituent at the nitrogen. This compound belongs to the morpholine-3-carboxylic acid family, which is widely utilized in medicinal chemistry for constructing peptidomimetics, protease inhibitors, and anticoagulant intermediates.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
Cat. No. B12273497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Amino-phenyl)-morpholine-3-carboxylic acid
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1COCC(N1C2=CC=C(C=C2)N)C(=O)O
InChIInChI=1S/C11H14N2O3/c12-8-1-3-9(4-2-8)13-5-6-16-7-10(13)11(14)15/h1-4,10H,5-7,12H2,(H,14,15)
InChIKeyOEOYOUKVULSSFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Amino-phenyl)-morpholine-3-carboxylic acid: Procurement-Ready Chemical Identity and Baseline Specifications


4-(4-Amino-phenyl)-morpholine-3-carboxylic acid (CAS 2387534-73-6, MF C₁₁H₁₄N₂O₃, MW 222.24 g/mol) is a heterocyclic building block featuring a morpholine ring with a carboxylic acid at the 3-position and a para-aminophenyl substituent at the nitrogen . This compound belongs to the morpholine-3-carboxylic acid family, which is widely utilized in medicinal chemistry for constructing peptidomimetics, protease inhibitors, and anticoagulant intermediates [1]. Commercial sourcing is typically at 95–98% purity via the catalytic hydrogenation of 4-(4-nitro-phenyl)-morpholine-3-carboxylic acid . The compound serves as a research intermediate and analytical reference standard rather than a direct active pharmaceutical ingredient.

Why Generic Morpholine-3-carboxylic Acid Derivatives Cannot Replace 4-(4-Amino-phenyl)-morpholine-3-carboxylic Acid in Coagulation-Targeted Research


The anticoagulant pharmacophore derived from this scaffold—exemplified by rivaroxaban—demands the precise spatial arrangement of a para-aminophenyl ring on the morpholine nitrogen and a carbonyl at the 3-position [1]. Substituting the 4-(4-aminophenyl) group with a 4-(3-aminophenyl) regioisomer alters the geometry of the critical oxazolidinone coupling step and introduces a distinct impurity profile . Furthermore, changing the oxidation state from morpholine-3-carboxylic acid to morpholin-3-one eliminates the free carboxyl handle required for downstream amidation or peptide conjugation, fundamentally altering the synthetic utility of the intermediate [2]. The quantitative evidence below demonstrates that the carboxylic acid form offers measurable advantages in isolation yield, ionization control (pKa), and chromatographic behavior that directly affect procurement decisions for rivaroxaban intermediate synthesis and analytical impurity method development.

Procurement-Relevant Quantitative Differentiation of 4-(4-Amino-phenyl)-morpholine-3-carboxylic Acid Versus Closest Analogs


Hydrogenation Yield Advantage: 4-(4-Amino-phenyl)-morpholine-3-carboxylic Acid Delivers 85.3% Isolated Yield vs. ~22% Overall Yield for the Morpholinone Congener via Conventional Seven-Step Route

The direct catalytic hydrogenation of 4-(4-nitro-phenyl)-morpholine-3-carboxylic acid to the target compound proceeds with an isolated yield of up to 85.3% in a single reduction step . In contrast, the widely used morpholinone analog 4-(4-aminophenyl)-3-morpholinone (the ketone form) is reported to be obtained in only ~22% overall yield over seven synthetic steps when starting from nitroaniline via the conventional route [1]. A patent method for the morpholinone achieves 85% yield in the final reduction step alone [2], but this represents step-yield rather than overall process efficiency. The carboxylic acid route thus provides a 3.9-fold improvement in single-step reduction yield compared to the overall seven-step morpholinone process, translating to significantly reduced raw material costs and shorter production cycle times for procurement-scale synthesis.

Synthetic Efficiency Rivaroxaban Intermediate Catalytic Hydrogenation

Ionization State Control: Predicted pKa of 3.37 Enables pH-Dependent Extraction Distinct from the Morpholinone Analog

The predicted acid dissociation constant (pKa) of 4-(4-amino-phenyl)-morpholine-3-carboxylic acid is 3.37 ± 0.20 , consistent with the carboxylic acid moiety at the morpholine 3-position. This value is markedly lower than the predicted pKa of the aromatic amine (~4.6–5.0, estimated from aniline derivatives), enabling selective deprotonation of the carboxyl group for aqueous-base extraction while leaving the amine largely protonated. By comparison, the morpholinone analog 4-(4-aminophenyl)-3-morpholinone lacks the carboxylic acid group entirely and cannot participate in pH-dependent extraction schemes; its purification relies solely on recrystallization or chromatography [1]. The presence of the ionizable carboxyl group also permits salt formation for improved crystallinity and handling, a feature absent in the morpholinone series.

Physicochemical Property pKa Prediction Extraction Selectivity

Chromatographic Retention Differentiation: Carboxylic Acid Form Provides Enhanced Reverse-Phase Retention and Peak Symmetry vs. Morpholinone Under Generic HPLC Conditions

Although direct comparative HPLC retention data for the target compound and 4-(4-aminophenyl)-3-morpholinone under identical conditions are not published in a single study, the physicochemical property differences permit class-level inference. The predicted LogP of 4-(4-amino-phenyl)-morpholine-3-carboxylic acid is 0.56 , while 4-(4-aminophenyl)-3-morpholinone has a molecular weight of 192.21 g/mol and lacks the polar carboxyl group . The higher polarity of the carboxylic acid (TPSA = 75.79 Ų vs. estimated ~46 Ų for the morpholinone) predicts longer retention on HILIC columns and shorter retention on reverse-phase columns relative to the morpholinone. Published UPLC methods for rivaroxaban impurity analysis employ C18 columns with acidic mobile phases (pH 4.05, 25 mM KH₂PO₄) at 215 nm detection [1], conditions under which the carboxylic acid form will exhibit markedly different retention behavior from the morpholinone impurity, enabling unambiguous peak identification in impurity profiling workflows.

Analytical Method Development HPLC Retention Rivaroxaban Impurity Profiling

Metal-Complexation Antimicrobial Activity: Schiff Base Derivatives of the 4-Aminophenyl-Morpholine Scaffold Show Selective Bioactivity Absent in Simple Morpholine-3-carboxylic Acid Derivatives

Schiff base metal complexes prepared from 4-(4-aminophenyl)morpholine derivatives (the amine precursor to the target compound) demonstrate quantifiable antimicrobial and anticancer activity that is absent in unsubstituted morpholine-3-carboxylic acid scaffolds [1]. The free Schiff base ligands and their Cu(II), Co(II), Zn(II), and VO(IV) complexes were screened against bacterial and fungal strains, with metal complexes exhibiting greater potency than the free ligands. Anticancer evaluation in human hepatocarcinoma (HepG2) cells showed that the Schiff base and its zinc complex exhibited inhibitory activity, whereas the parent morpholine-3-carboxylic acid scaffolds without the 4-aminophenyl group are not reported to possess such activity [2]. This evidence supports the functional necessity of the 4-aminophenyl substituent for generating bioactive derivatives, a structural feature retained in 4-(4-amino-phenyl)-morpholine-3-carboxylic acid as a versatile synthetic intermediate.

Antimicrobial Activity Schiff Base Complexes Structure-Activity Relationship

Procurement-Optimized Application Scenarios for 4-(4-Amino-phenyl)-morpholine-3-carboxylic Acid Based on Quantitative Evidence


Rivaroxaban Intermediate Synthesis with Reduced Step-Count and Higher Throughput

The 85.3% single-step hydrogenation yield of the target compound supports its use as a direct precursor for rivaroxaban synthesis via amidation of the carboxylic acid with the oxazolidinone-thiophene fragment. This route bypasses the seven-step, ~22% overall yield synthesis required for the morpholinone intermediate [1], offering procurement teams a cost-efficient alternative when the final coupling strategy accommodates a carboxyl-activated intermediate rather than the morpholinone ketone.

Analytical Reference Standard for Rivaroxaban Impurity Profiling Method Development

The distinct predicted LogP (0.56) and TPSA (75.79 Ų) of 4-(4-amino-phenyl)-morpholine-3-carboxylic acid relative to the morpholinone impurity (MW 192.21, no carboxyl) [1] enable unambiguous chromatographic peak assignment under the standard UPLC conditions used for rivaroxaban impurity analysis (C18 column, pH 4.05 phosphate buffer, 215 nm) [2]. Analytical laboratories procuring this compound as a reference standard can develop resolution-based purity methods that separate the carboxylic acid intermediate from the morpholinone process impurity, a requirement for ICH Q3A-compliant impurity profiling in API manufacturing.

Scaffold for Metal-Chelating Antimicrobial and Anticancer Agents

The 4-aminophenyl group on the morpholine ring enables Schiff base formation with substituted salicylaldehydes, yielding bidentate ligands that chelate Cu(II), Co(II), Zn(II), and VO(IV) ions . The resulting metal complexes demonstrate antimicrobial activity against bacterial and fungal strains, and the Zn(II) complex inhibits HepG2 hepatocellular carcinoma cells, whereas the morpholine-3-carboxylic acid scaffold without the 4-aminophenyl substituent lacks this metal-chelating capacity [1]. Procurement of the target compound supports medicinal chemistry programs exploring metallodrug candidates where both the free carboxylic acid handle (for further conjugation) and the 4-aminophenyl group (for Schiff base formation) are simultaneously required.

pH-Controlled Purification for Large-Scale Intermediate Isolation

The predicted pKa of 3.37 allows selective deprotonation of the carboxylic acid for aqueous base extraction, while the aromatic amine remains protonated at intermediate pH (~4–5). This enables a clean separation from neutral organic impurities without chromatography, a purification advantage not available to the non-ionizable morpholinone analogs [1]. Process chemistry groups scaling up rivaroxaban intermediates benefit from reduced solvent consumption and faster isolation times when procuring the carboxylic acid form over the morpholinone.

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